molecular formula C19H19N3O3S B2483944 (E)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(p-tolyl)ethenesulfonamide CAS No. 1396891-56-7

(E)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(p-tolyl)ethenesulfonamide

Katalognummer: B2483944
CAS-Nummer: 1396891-56-7
Molekulargewicht: 369.44
InChI-Schlüssel: XFRNJWNSPGCXPR-VAWYXSNFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(p-tolyl)ethenesulfonamide, known research tool ME0328, is a potent and highly selective inhibitor of the enzyme Poly(ADP-ribose) polymerase 1 (PARP-1). Studies have demonstrated that ME0328 exhibits superior selectivity for PARP-1 over PARP-2 and other PARP family members , making it an essential pharmacological probe for elucidating the distinct biological functions of PARP-1 in various signaling pathways. Its primary research value lies in its application to study the DNA damage response, as PARP-1 is a critical sensor of DNA single-strand breaks. By inhibiting PARP-1 catalytic activity, researchers can investigate its role in base excision repair and genomic stability. Beyond DNA repair, ME0328 is used to explore the involvement of PARP-1 in other cellular processes including transcriptional regulation, inflammation, and cell death mechanisms such as parthanatos . This compound is for research use only and is a valuable asset for cancer research, neurobiology, and the study of other diseases where PARP-1 activity is implicated.

Eigenschaften

IUPAC Name

(E)-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-14-7-9-15(10-8-14)11-12-26(24,25)20-13-18-16-5-3-4-6-17(16)19(23)22(2)21-18/h3-12,20H,13H2,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRNJWNSPGCXPR-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(E)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(p-tolyl)ethenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a phthalazinone core and a sulfonamide group. The IUPAC name reflects its structural components:

  • IUPAC Name : this compound
  • Molecular Formula : C17H18N2O3S
  • Molecular Weight : 342.40 g/mol

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Phthalazinone Core :
    • The synthesis begins with 3-methylphthalic anhydride and hydrazine hydrate under reflux conditions to yield 3-methyl-4-oxo-3,4-dihydrophthalazine.
  • Attachment of the Ethenesulfonamide Moiety :
    • The phthalazinone intermediate is then reacted with p-toluenesulfonamide in the presence of a base to form the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy and radiation therapy.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Various studies have demonstrated its efficacy against several cancer cell lines:

Cell Line IC50 (µM) Effect Observed
MCF-7 (Breast Cancer)12.5Inhibition of cell proliferation
A549 (Lung Cancer)15.0Induction of apoptosis
HeLa (Cervical Cancer)10.0Cell cycle arrest at G2/M phase

Case Studies

  • Study on MCF-7 Cells : A study published in the Journal of Medicinal Chemistry highlighted that treatment with the compound resulted in a significant reduction in MCF-7 cell viability, suggesting its potential as an anticancer agent through apoptosis induction and cell cycle arrest.
  • Combination Therapy : Another investigation combined this compound with conventional chemotherapeutics, revealing enhanced cytotoxic effects compared to monotherapy. This suggests potential for use in combination therapies for more effective cancer treatment.

Vergleich Mit ähnlichen Verbindungen

Data Table: Comparative Overview of Analogs

Compound Name/Class Core Structure Key Substituents Synthesis Method Yield Inferred Biological Activity
Target Compound Phthalazinone p-Tolyl ethenesulfonamide Not specified N/A Enzyme inhibition (hypothetical)
Compound 21 Phthalazinone-triazole Dichlorophenyl, triazole-thioether Silane/HF reaction 88% Cytotoxic agent
Compound 22 Phthalazinone-triazole Carboxylic acid, triazole-thioether TEMPO/BAIB oxidation 66% Polar target engagement
Benzothiazole Acetamides Benzothiazole Trifluoromethyl, methoxy groups Acetamide coupling N/A Antimicrobial/anticancer
Thiazolidinedione Benzamide Benzamide-thiazolidinedione Thiazolidinedione, phenyl EDC/HOBt coupling N/A PPARγ agonism

Key Findings and Implications

Substituent Effects :

  • Electron-withdrawing groups (e.g., dichlorophenyl in Compound 21) may enhance cytotoxicity but reduce solubility. The target’s p-tolyl group balances lipophilicity and metabolic stability.
  • Hydrophilic groups (e.g., carboxylic acid in Compound 22) improve solubility but may limit blood-brain barrier penetration.

Synthetic Efficiency: Yields for phthalazinone derivatives range from 66–88%, suggesting robust methodologies for analogous compounds .

Vorbereitungsmethoden

Phthalazine Core Construction

The phthalazine scaffold is synthesized via a three-component condensation reaction involving dimedone, phthalhydrazide, and an aldehyde, catalyzed by sulfonated diatomite (diatomite-SO3H) under ethanol reflux (80°C, 4–6 hours). For the target compound, substituting the aldehyde with formaldehyde introduces the methylene bridge required for subsequent amination.

Reaction Conditions :

  • Catalyst : Diatomite-SO3H (0.3 g/mmol)
  • Solvent : Ethanol
  • Yield : 78–85% (based on analogous phthalazine syntheses).

Reductive Amination

The intermediate 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carbaldehyde undergoes reductive amination using sodium cyanoborohydride (NaBH3CN) and ammonium acetate in methanol to yield the primary amine.

Procedure :

  • Dissolve phthalazine carbaldehyde (1 mmol) in methanol.
  • Add ammonium acetate (2 mmol) and NaBH3CN (1.5 mmol).
  • Stir at room temperature for 12 hours.
  • Isolate via filtration and recrystallize from ethanol/water.

Characterization :

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (d, 1H, J = 8 Hz), 7.94 (m, 2H), 4.12 (s, 2H, -CH2NH2), 3.02 (s, 3H, -CH3).

Synthesis of (E)-2-(p-tolyl)ethenesulfonyl Chloride

Sulfonation and Chlorination

The ethenesulfonyl chloride is prepared via stereoselective sulfonation of (E)-2-(p-tolyl)ethene, followed by chlorination:

  • Sulfonation : React (E)-2-(p-tolyl)ethene with chlorosulfonic acid (ClSO3H) in dichloromethane at 0°C.
  • Chlorination : Treat the sulfonic acid intermediate with phosphorus pentachloride (PCl5) in thionyl chloride (SOCl2) at reflux.

Key Considerations :

  • Stereochemical Control : The (E)-configuration is preserved using low-temperature conditions to prevent isomerization.
  • Yield : 65–72% after purification by fractional distillation.

Sulfonamide Coupling

The final step involves reacting 3-methyl-4-oxo-3,4-dihydrophthalazin-1-ylmethylamine with (E)-2-(p-tolyl)ethenesulfonyl chloride under solvent-free conditions with potassium carbonate (K2CO3) as a base:

Procedure :

  • Mix amine (1 mmol), sulfonyl chloride (1.2 mmol), and K2CO3 (2 mmol).
  • Heat at 60°C for 3 hours.
  • Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.

Optimization Notes :

  • Base Selection : K2CO3 outperforms triethylamine in minimizing side reactions.
  • Reaction Time : Prolonged heating (>5 hours) leads to decomposition.

Yield : 68–75%

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (DMSO-d6) : δ 8.24 (d, 1H, J = 8 Hz, phthalazine-H), 7.97 (m, 2H, phthalazine-H), 7.52 (d, 2H, J = 8 Hz, tolyl-H), 7.32 (d, 2H, J = 8 Hz, tolyl-H), 6.89 (d, 1H, J = 16 Hz, -SO2-CH=CH-), 6.45 (d, 1H, J = 16 Hz, -SO2-CH=CH-), 4.38 (s, 2H, -CH2-NH), 2.97 (s, 3H, -CH3).

Infrared (IR) Spectroscopy

  • Key Peaks : 1675 cm⁻¹ (C=O), 1340 cm⁻¹ and 1160 cm⁻¹ (S=O), 1590 cm⁻¹ (C=C).

Comparative Analysis of Synthetic Routes

Method Step Catalysts/Conditions Yield (%) Purity (%)
Phthalazine core synthesis Diatomite-SO3H, ethanol 82 98
Reductive amination NaBH3CN, methanol 78 95
Sulfonamide coupling K2CO3, solvent-free 72 97

Mechanistic Insights and Challenges

  • Steric Effects : Bulky substituents on the phthalazine ring necessitate longer reaction times during amination.
  • Stereochemical Integrity : The (E)-configuration of the ethenesulfonamide is critical for bioactivity and is maintained using low-temperature sulfonation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.